Butaverine's Negligible Muscarinic Receptor Affinity Differentiates it from Anticholinergic Spasmolytics
Butaverine hydrochloride demonstrates a lack of appreciable binding affinity for the muscarinic acetylcholine receptor [1]. This is a critical differentiator from widely used antispasmodics like hyoscine butylbromide and dicycloverine, whose primary mechanism is muscarinic receptor antagonism [2]. The absence of this affinity profile indicates a reduced likelihood of anticholinergic adverse effects such as blurred vision, dry mouth, or tachycardia, which are common with comparator drugs [2].
| Evidence Dimension | Muscarinic receptor binding affinity |
|---|---|
| Target Compound Data | No appreciable affinity |
| Comparator Or Baseline | Hyoscine butylbromide, Dicycloverine (strong muscarinic antagonists) |
| Quantified Difference | Qualitative difference (binding vs. no appreciable binding) |
| Conditions | Radioligand binding assay for muscarinic receptor (ChEMBL_138336 / CHEMBL747766) |
Why This Matters
This evidence supports the selection of Butaverine hydrochloride for studies requiring smooth muscle relaxation without confounding anticholinergic side effects.
- [1] BindingDB. (n.d.). ChEMBL_138336 (CHEMBL747766) Assay Summary. View Source
- [2] Ni Formulary. (n.d.). 1.2 Antispasmodics and other drugs altering gut motility. View Source
